

detailed experimental procedure for triphenylphosphinechlorogold synthesis

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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15139427

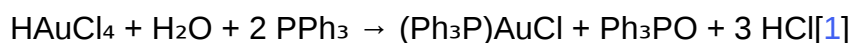
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Application Note: Synthesis of Chloro(triphenylphosphine)gold(I)

Introduction

Chloro(triphenylphosphine)gold(I), with the chemical formula $(\text{Ph}_3\text{P})\text{AuCl}$, is a colorless, air-stable solid widely utilized as a precursor in the synthesis of other gold(I) compounds and as a catalyst in various organic transformations.^{[1][2]} Its linear coordination geometry is characteristic of gold(I) complexes.^[1] This document outlines a detailed and reliable procedure for the laboratory-scale synthesis of chloro(triphenylphosphine)gold(I) via the reduction of chloroauric acid with triphenylphosphine.

Reaction Scheme



Quantitative Data Summary

The following table summarizes key quantitative data for chloro(triphenylphosphine)gold(I).

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₅ AuClP	[1][3]
Molecular Weight	494.71 g/mol	[1][4]
Appearance	White to colorless crystalline solid	[1][3]
Melting Point	236–237 °C (457–459 °F; 509–510 K)[1] or 248-249 °C[3]	[1][3]
Solubility	Soluble in dichloromethane, acetonitrile, benzene, and acetone. Insoluble in water and ethanol.	[3][5]
Purity (Typical)	≥99.9% (trace metals basis)	[4]

Experimental Protocol

This protocol details the synthesis of chloro(triphenylphosphine)gold(I) from chloroauric acid trihydrate.

Materials:

- Chloroauric acid trihydrate (HAuCl₄·3H₂O)
- Triphenylphosphine (PPh₃)
- 95% Ethanol
- Deionized water
- Round-bottomed flask
- Magnetic stirrer and stir bar
- Sintered glass funnel

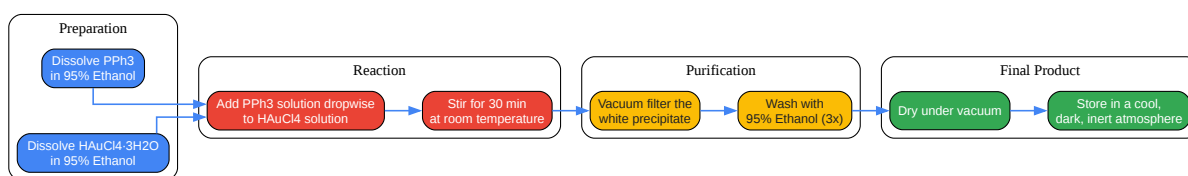
- Vacuum flask
- Vacuum source
- Beakers
- Spatula
- Weighing scale

Procedure:

- Preparation of Reactants:
 - In a 100 mL round-bottomed flask, dissolve 1.50 mmol of chloroauric acid trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$) in 10 mL of 95% ethanol.[6]
 - In a separate beaker, prepare a solution of 3.20 mmol of triphenylphosphine (PPh_3) in a minimal amount of 95% ethanol.
- Reaction:
 - While stirring the chloroauric acid solution, add the triphenylphosphine solution dropwise.
 - A white precipitate of chloro(triphenylphosphine)gold(I) will form immediately upon addition.[6]
 - Continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
- Isolation and Purification:
 - Collect the white precipitate by vacuum filtration using a sintered glass funnel.
 - Wash the collected solid three times with small portions of 95% ethanol to remove any unreacted starting materials and byproducts.[6]
 - After the final wash, allow the solid to be pulled dry on the filter for several minutes.

- Drying and Storage:
 - Transfer the purified chloro(triphenylphosphine)gold(I) to a watch glass or weighing dish.
 - Dry the product under vacuum for several hours to remove any residual solvent.[6]
 - The final product is a white, crystalline solid. Store the compound in a cool, dark, and inert atmosphere.[3]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of chloro(triphenylphosphine)gold(I).

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Chloroauric acid is corrosive and can cause burns.
- Triphenylphosphine can cause skin, eye, and respiratory irritation.
- Perform the experiment in a well-ventilated fume hood.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

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